molecular formula C20H41NO9 B14025234 H2N-Peg7-CH2cootbu

H2N-Peg7-CH2cootbu

Cat. No.: B14025234
M. Wt: 439.5 g/mol
InChI Key: LMEXMIFFYSNXAB-UHFFFAOYSA-N
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Description

This compound is utilized in the synthesis of a series of PROTACs (proteolysis-targeting chimeras), which are molecules designed to target specific proteins for degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H2N-Peg7-CH2cootbu involves the reaction of polyethylene glycol with tert-butyl bromoacetate in the presence of a base, followed by the introduction of an amino group. The reaction conditions typically include:

    Solvent: Anhydrous tetrahydrofuran (THF)

    Base: Sodium hydride (NaH)

    Temperature: Room temperature to 60°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants

    Purification: Techniques such as column chromatography and recrystallization to ensure high purity

    Quality Control: Rigorous testing to meet industry standards for purity and consistency.

Chemical Reactions Analysis

Types of Reactions

H2N-Peg7-CH2cootbu undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and conditions including mild bases (e.g., triethylamine).

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

    Ester Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

H2N-Peg7-CH2cootbu has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

    Biology: Employed in the development of targeted protein degradation therapies, which can selectively degrade disease-causing proteins.

    Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

H2N-Peg7-CH2cootbu functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include:

    E3 Ubiquitin Ligase: Enzyme that tags the target protein with ubiquitin.

    Proteasome: Cellular machinery that degrades the ubiquitinated protein.

Comparison with Similar Compounds

Similar Compounds

    H2N-Peg2-CH2cootbu: A shorter PEG-based PROTAC linker with similar applications.

    H2N-Peg4-CH2cootbu: Another PEG-based linker with intermediate chain length.

Uniqueness

H2N-Peg7-CH2cootbu is unique due to its longer PEG chain, which provides greater flexibility and solubility. This can enhance the efficacy and stability of the resulting PROTACs compared to shorter PEG linkers .

Properties

Molecular Formula

C20H41NO9

Molecular Weight

439.5 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C20H41NO9/c1-20(2,3)30-19(22)18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-21/h4-18,21H2,1-3H3

InChI Key

LMEXMIFFYSNXAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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